1-Pyrrolidinyl(thieno[2,3-b]quinolin-2-yl)methanone
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Description
Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives, including structures similar to "1-Pyrrolidinyl(thieno[2,3-b]quinolin-2-yl)methanone," are known for their anticorrosive properties. They show significant effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms through coordination bonding. These derivatives, especially those with polar substituents, effectively adsorb on metal surfaces, offering protection against corrosion. This makes them valuable in industrial applications where metal preservation is critical (Verma, Quraishi, & Ebenso, 2020).
Biological and Medicinal Applications
- Synthesis of Heterocyclic Compounds : Certain quinoline and pyrimidine derivatives are pivotal in synthesizing diverse heterocyclic compounds with enhanced biological activity. These compounds are synthesized from various starting materials, including barbituric acid and anthranilic acid, indicating their versatility as intermediates in drug development (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).
- Central Nervous System (CNS) Acting Drugs : Functional chemical groups derived from quinoline and similar compounds have potential roles in synthesizing CNS acting drugs. These substances, due to their structural diversity, can exhibit a range of effects from antidepressant to anticonvulsant activities, showcasing their importance in developing new therapeutic agents (Saganuwan, 2017).
- Optoelectronic Materials : Quinazolines and pyrimidines, which share structural similarities with the compound , have been utilized in creating optoelectronic materials due to their luminescent properties. These compounds are instrumental in developing electronic devices, highlighting their utility beyond pharmaceutical applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Properties
IUPAC Name |
pyrrolidin-1-yl(thieno[2,3-b]quinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-16(18-7-3-4-8-18)14-10-12-9-11-5-1-2-6-13(11)17-15(12)20-14/h1-2,5-6,9-10H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBYYHWKKKITTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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